molecular formula C11H14O2 B3259667 Phenol, 3-ethenyl-4-(1-methylethoxy)- CAS No. 321922-24-1

Phenol, 3-ethenyl-4-(1-methylethoxy)-

Cat. No.: B3259667
CAS No.: 321922-24-1
M. Wt: 178.23 g/mol
InChI Key: PQYOELGORFAPJQ-UHFFFAOYSA-N
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Description

Phenol, 3-ethenyl-4-(1-methylethoxy)- ( 321922-24-1) is a specialized phenolic compound with a molecular formula of C11H14O2 and a molecular weight of 178.23 g/mol. This molecule features a phenolic core substituted with an ethenyl group and an isopropoxy group, making it a valuable building block in organic synthesis and materials science research. Its structure suggests potential for electrophilic aromatic substitution and polymerization via the ethenyl group. This compound is of significant interest in medicinal chemistry for the design of novel bioactive molecules. Phenolic compounds are widely investigated for their antioxidant properties, which often involve mechanisms such as free radical scavenging. Related phenolic structures have been shown to modulate critical cellular defense pathways, including the Nrf2-Keap1 signaling cascade, which protects cells from oxidative stress. The specific substitution pattern on this phenol may influence its bioavailability and interaction with biological targets. In material science, the compound's dual functionality (phenolic hydroxyl and ethenyl group) makes it a candidate for developing functional polymers, resins, and other advanced materials. Researchers can utilize the ethenyl group for polymerization reactions and the phenolic moiety for further chemical modifications. Predicted physical properties include a density of 1.041 g/cm³ and a boiling point of approximately 308.9 °C. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethenyl-4-propan-2-yloxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-9-7-10(12)5-6-11(9)13-8(2)3/h4-8,12H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYOELGORFAPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731456
Record name 3-Ethenyl-4-[(propan-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321922-24-1
Record name 3-Ethenyl-4-[(propan-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-ethenyl-4-(1-methylethoxy)- typically involves the alkylation of phenol derivatives. One common method includes the reaction of 3-ethenylphenol with 1-methylethyl chloride in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of Phenol, 3-ethenyl-4-(1-methylethoxy)- may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction, and the process parameters are optimized to achieve high purity and yield .

Chemical Reactions Analysis

Oxidation Reactions

The phenol group undergoes oxidation to form quinones under strong oxidizing conditions. This reaction is critical in redox chemistry and biological systems.

  • Reagents/Conditions :

    • Potassium permanganate (KMnO₄) in acidic conditions .

    • Chromium trioxide (CrO₃) in sulfuric acid .

  • Mechanism :

    • The phenolic hydroxyl group donates electrons, leading to the formation of a resonance-stabilized phenoxy radical.

    • Subsequent oxidation generates a quinone structure .

  • Products :

    • 3-Ethenyl-4-(1-methylethoxy)-1,2-benzoquinone (predicted based on analogous phenolic oxidations) .

Reduction Reactions

The ethenyl group (–CH₂–CH₂–) can be hydrogenated to an ethyl group (–CH₂CH₃), altering hydrophobicity and reactivity.

  • Reagents/Conditions :

    • Hydrogen gas (H₂) with palladium/charcoal (Pd/C) .

    • Temperature: 25–60°C .

  • Mechanism :

    • Catalytic hydrogenation adds hydrogen across the double bond, saturating the ethenyl group .

  • Products :

    • 3-Ethyl-4-(1-methylethoxy)phenol .

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes substitution at positions activated by the methylethoxy group.

Reaction Type Reagents/Conditions Position Product
Nitration HNO₃/H₂SO₄, 0–5°COrtho3-Ethenyl-4-(1-methylethoxy)-2-nitrophenol
Halogenation Br₂ (in CCl₄) or Cl₂ (FeCl₃)Para3-Ethenyl-4-(1-methylethoxy)-5-bromophenol
  • Mechanistic Notes :

    • The methylethoxy group directs incoming electrophiles to the ortho and para positions .

    • Steric hindrance from the ethenyl group may favor para substitution .

Polymerization via Ethenyl Group

The ethenyl group participates in radical polymerization under photoredox conditions.

  • Reagents/Conditions :

    • Visible light (λ = 400–500 nm) with photoredox catalysts (e.g., Ru(bpy)₃²⁺) .

    • Trithiocarbonates as chain-transfer agents .

  • Mechanism :

    • Light initiates radical formation, propagating polymer chains through the ethenyl group .

    • Controlled chain growth is achieved via degenerative chain transfer .

  • Products :

    • Poly(3-ethenyl-4-(1-methylethoxy)phenol) with low dispersity (Đ = 1.2–1.8) .

Ether Cleavage

The methylethoxy group can be cleaved under acidic conditions.

  • Reagents/Conditions :

    • Hydroiodic acid (HI) at 100°C .

  • Mechanism :

    • Nucleophilic attack by iodide ions breaks the ether bond, yielding 3-ethenylphenol and 2-propanol .

Stability in Hydrolytic Conditions

  • The phenolic moiety resists hydrolysis at neutral pH but undergoes slow degradation under strongly acidic or basic conditions .

  • Enzymatic hydrolysis (e.g., porcine liver esterase) does not significantly affect the methylethoxy group .

Comparative Reactivity

Compound Reactivity
4-Methoxyphenol Lower oxidation potential due to –OCH₃
3-Ethenyl-4-(1-methylethoxy)phenol Enhanced radical stability from ethenyl group

Scientific Research Applications

Chemistry

Phenol, 3-ethenyl-4-(1-methylethoxy)- serves as a precursor in the synthesis of complex organic molecules. It can undergo several reactions:

  • Oxidation : Converts to quinones using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
  • Reduction : The ethenyl group can be reduced to an ethyl group through hydrogenation.
  • Substitution : Electrophilic aromatic substitution can occur at the phenol ring, allowing for the formation of halogenated or nitrated derivatives.

Biology

Research indicates that phenolic compounds can modulate cyclooxygenase-2 (COX-2) expression, which is significant in cancer biology. Phenol, 3-ethenyl-4-(1-methylethoxy)- has been investigated for its potential as an antimicrobial agent and as a radiotracer in imaging COX-2 expression in tumors.

Medicine

The compound is studied for its potential therapeutic properties:

  • Anti-inflammatory Activities : Exhibits potential in reducing inflammation.
  • Antioxidant Properties : May protect cells from oxidative stress, contributing to its medicinal value.

Industry

Due to its reactive functional groups, Phenol, 3-ethenyl-4-(1-methylethoxy)- is utilized in the production of polymers and resins. Its unique properties facilitate the development of materials with enhanced performance characteristics.

Table 1: Chemical Reactions Involving Phenol, 3-ethenyl-4-(1-methylethoxy)-

Reaction TypeReagents UsedProducts Formed
OxidationKMnO₄, CrO₃Quinones
ReductionH₂ (Pd catalyst)3-Ethyl-4-(1-methylethoxy)phenol
Electrophilic SubstitutionBr₂, HNO₃Halogenated or nitrated derivatives

Table 2: Biological Activities of Phenolic Compounds

Activity TypeMechanismImplications
AntimicrobialDisruption of cell membranesPotential for new antibiotics
Anti-inflammatoryInhibition of COX enzymesTreatment for inflammatory diseases
AntioxidantScavenging free radicalsPrevents oxidative damage

Mechanism of Action

The mechanism of action of Phenol, 3-ethenyl-4-(1-methylethoxy)- involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the ethenyl group can undergo polymerization reactions. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position Matters : Antiplatelet activity in catechol derivatives (e.g., 4-methylcatechol) is highly dependent on hydroxyl group placement and alkyl chain length . The target compound lacks adjacent hydroxyl groups, likely reducing antioxidant or platelet-inhibiting effects.
  • Reactivity of Ethenyl Group: The ethenyl group may undergo polymerization or Michael addition reactions, distinguishing it from saturated alkyl-substituted phenols .

Antiplatelet Effects:

  • 4-Methylcatechol (IC₅₀: ~1.5 µM) and 4-ethylcatechol (IC₅₀: ~2.8 µM) inhibit arachidonic acid (AA)-induced platelet aggregation more effectively than acetylsalicylic acid (ASA) .

Toxicity Profiles:

  • Phenol derivatives (e.g., 2,4-dichlorophenol) induce oxidative stress in erythrocytes at >10 µM, causing hemoglobin denaturation and free radical formation .

Physicochemical Properties

Property 3-Ethenyl-4-(1-methylethoxy)-phenol 3-Isopropoxyphenol 4-Isopropoxyphenol
Molecular Formula C₁₁H₁₄O₂ C₉H₁₂O₂ C₉H₁₂O₂
Molecular Weight 178.23 g/mol 152.19 g/mol 152.19 g/mol
LogP (Predicted) ~2.8 ~2.1 ~2.1
Water Solubility Low Moderate Moderate
Key Functional Groups Ethenyl, isopropoxy Isopropoxy Isopropoxy

Biological Activity

Phenol, 3-ethenyl-4-(1-methylethoxy)- is an organic compound with the molecular formula C11H14O2C_{11}H_{14}O_2 and a molecular weight of 178.23 g/mol. Its unique structure, featuring a phenolic core with an ethenyl group and a methylethoxy substituent, enhances its reactivity and potential biological applications. This article delves into the biological activity of this compound, examining its mechanisms of action, applications in research, and relevant case studies.

The biological activity of Phenol, 3-ethenyl-4-(1-methylethoxy)- can be attributed to several mechanisms:

  • Cyclooxygenase-2 (COX-2) Modulation : Research indicates that this compound may modulate COX-2 expression, which is significant in cancer biology. COX-2 is an enzyme involved in the inflammatory response and has been implicated in tumorigenesis.
  • Antimicrobial Properties : Preliminary studies suggest that Phenol, 3-ethenyl-4-(1-methylethoxy)- exhibits antimicrobial activity, making it a candidate for further exploration in medicinal chemistry.
  • Oxidative Stress Response : The compound's phenolic structure allows it to participate in redox reactions, potentially protecting cells from oxidative damage .

Research Applications

Phenol, 3-ethenyl-4-(1-methylethoxy)- has been investigated across various fields:

  • Chemistry : Used as a precursor for synthesizing complex organic molecules.
  • Biology : Explored for its potential as an antimicrobial agent.
  • Medicine : Studied for anti-inflammatory and antioxidant activities.
  • Industry : Applied in producing polymers and resins due to its reactive functional groups.

Antioxidant Activity Assessment

A study investigated the antioxidant properties of various phenolic compounds, including Phenol, 3-ethenyl-4-(1-methylethoxy)-. The results showed that this compound could significantly reduce oxidative stress markers in cellular models. The antioxidant capacity was measured using the EC50 value, indicating its effectiveness compared to other phenolic compounds .

COX-2 Inhibition Study

In a cancer biology context, a study assessed the ability of Phenol, 3-ethenyl-4-(1-methylethoxy)- to inhibit COX-2 expression in tumor cells. The findings suggested that this compound could lower COX-2 levels significantly, thereby potentially reducing inflammation and tumor growth.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Phenol Simple hydroxyl group on benzeneBasic structure; serves as a precursor
4-Methylphenol Methyl group at para positionIncreased hydrophobicity
Phenol, 3-ethenyl-4-(1-methylethoxy)- Ethenyl and methylethoxy substituentsEnhanced reactivity and specific biological functions

Q & A

Q. What are the recommended synthetic routes for preparing Phenol, 3-ethenyl-4-(1-methylethoxy)-, and how can reaction conditions be optimized?

Methodological Answer: The synthesis can be approached via Williamson ether synthesis to introduce the 1-methylethoxy (isopropoxy) group at the 4-position of phenol. Starting with 3-ethenylphenol, react with isopropyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux . Optimization involves:

  • Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation.
  • Base selection : Use anhydrous conditions to avoid hydrolysis of the alkyl halide.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high purity.
    For the 3-ethenyl group, consider Friedel-Crafts alkylation or palladium-catalyzed coupling (e.g., Heck reaction) if introducing the ethenyl group post-etherification .

Q. How can the molecular structure of Phenol, 3-ethenyl-4-(1-methylethoxy)- be unequivocally confirmed?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is required:

  • NMR :
    • ¹H NMR : Identify the isopropoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.5–4.7 ppm for OCH(CH₃)₂) and ethenyl protons (δ 5.0–5.5 ppm for CH₂=CH–, splitting patterns for trans/cis isomers).
    • ¹³C NMR : Confirm ether linkage (C-O at δ 70–80 ppm) and aromatic carbons (δ 110–160 ppm) .
  • X-ray crystallography : Use SHELX or WinGX for single-crystal structure determination. Refinement with SHELXL ensures accurate anisotropic displacement parameters .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices (e.g., environmental samples)?

Methodological Answer:

  • GC-MS : Derivatize the phenol group (e.g., silylation with BSTFA) to improve volatility. Use a DB-5MS column (30 m × 0.25 mm) with a temperature ramp (50°C to 280°C at 10°C/min) .
  • HPLC-DAD/UV : A C18 column with methanol/water (70:30) mobile phase; monitor at λ = 270–280 nm (phenol absorption band) .
  • LC-HRMS : Accurate mass determination via Q-TOF for isotopic pattern matching (expected [M+H]⁺ at m/z 193.12) .

Advanced Research Questions

Q. How can computational methods elucidate the electronic and steric effects of the 3-ethenyl and 4-isopropoxy substituents?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA to model the molecule’s geometry and frontier orbitals (HOMO/LUMO). Compare with experimental NMR/IR data to validate substituent effects .
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina. The isopropoxy group may contribute to hydrophobic binding, while the ethenyl group could sterically hinder rotation .

Q. What contradictions exist in reported reactivity data for similar phenolic ethers, and how can they be resolved?

Methodological Answer: Discrepancies in oxidation or hydrolysis rates may arise from:

  • Solvent polarity : Isopropoxy groups show varying stability in polar vs. nonpolar solvents. Replicate conditions using anhydrous DCM vs. aqueous ethanol to test hydrolysis .
  • Catalytic effects : Trace metals (e.g., Fe³⁺) in solvents can accelerate degradation. Use chelating agents (EDTA) in kinetic studies .
  • Data normalization : Report reactivity relative to a control (e.g., 4-methoxyphenol) to account for experimental variability .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be modeled?

Methodological Answer:

  • Photolysis : Expose to UV light (λ = 254 nm) in a photoreactor; monitor via LC-MS for hydroxylated or cleaved products .
  • Biodegradation : Use OECD 301F (manometric respirometry) with activated sludge to assess microbial breakdown. The ethenyl group may slow degradation due to steric effects .
  • QSAR modeling : Apply EPI Suite or TEST software to predict half-life in soil/water based on logP (estimated ~2.8) and molar refractivity .

Q. How can crystallographic data resolve ambiguities in molecular conformation (e.g., ethenyl group orientation)?

Methodological Answer:

  • ORTEP visualization : Use WinGX to generate anisotropic displacement ellipsoids and analyze torsion angles. Compare with DFT-optimized geometries .
  • Twinned data refinement : For crystals with low symmetry, employ SHELXL’s TWIN/BASF commands to handle overlapping reflections .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenol, 3-ethenyl-4-(1-methylethoxy)-
Reactant of Route 2
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Phenol, 3-ethenyl-4-(1-methylethoxy)-

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